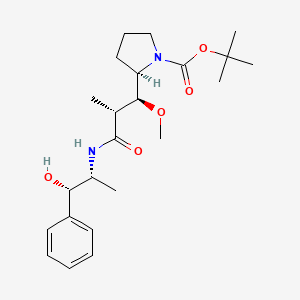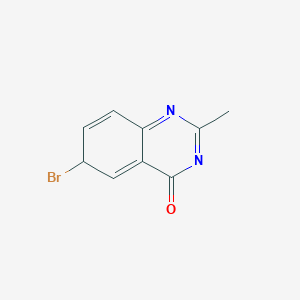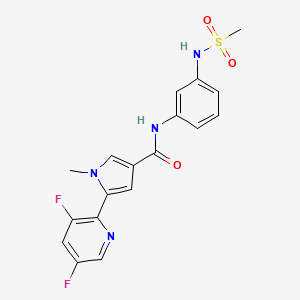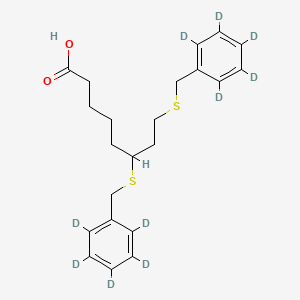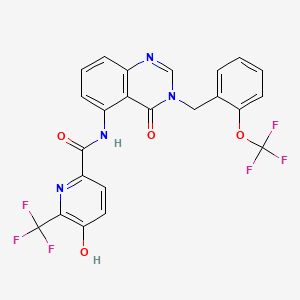
Daclatasvir-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daclatasvir-d6 (hydrochloride) is a deuterated form of daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is essential for viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d6 (hydrochloride) involves the incorporation of deuterium atoms into the daclatasvir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of daclatasvir-d6 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Daclatasvir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
科学的研究の応用
Daclatasvir-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of daclatasvir.
Biology: Employed in biological studies to investigate the mechanism of action of daclatasvir and its interactions with viral proteins.
Medicine: Utilized in clinical research to develop new antiviral therapies and improve existing treatments for hepatitis C.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiviral medications .
作用機序
Daclatasvir-d6 (hydrochloride) exerts its antiviral effects by binding to the NS5A protein of HCV. This binding prevents the protein from interacting with host cell proteins and membranes, which are necessary for viral replication. By inhibiting NS5A, daclatasvir-d6 (hydrochloride) disrupts the formation of the viral replication complex, thereby inhibiting viral RNA synthesis and virion assembly .
類似化合物との比較
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for the treatment of HCV.
Ledipasvir: An NS5A inhibitor similar to daclatasvir but with different pharmacokinetic properties.
Velpatasvir: A pangenotypic NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV
Uniqueness of Daclatasvir-d6 (hydrochloride)
Daclatasvir-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
特性
分子式 |
C40H52Cl2N8O6 |
|---|---|
分子量 |
817.8 g/mol |
IUPAC名 |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1/i5D3,6D3;; |
InChIキー |
BVZLLUDATICXCI-JXXYTHPZSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl.Cl |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


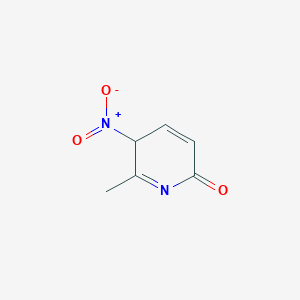
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)
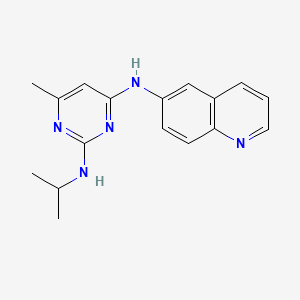
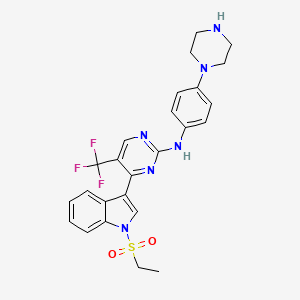
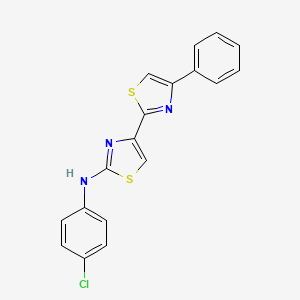
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
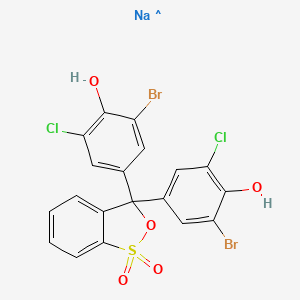
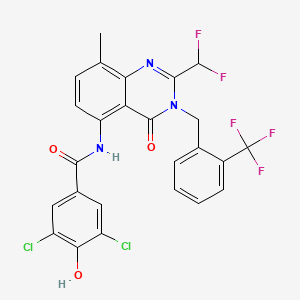
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
